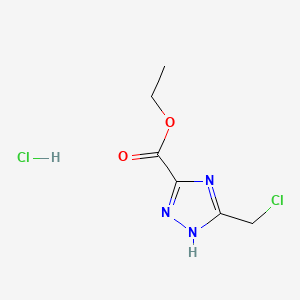

ethyl5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylatehydrochloride

Description

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride (molecular formula: C₈H₁₁Cl₂N₃O₂) is a halogenated triazole derivative characterized by a chloromethyl substituent at the 5-position of the triazole ring and an ethyl carboxylate group at the 3-position, with a hydrochloride counterion . The compound’s structure confers reactivity at the chloromethyl group, enabling its use as a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions. The hydrochloride salt form enhances stability and may improve crystallinity for purification .

Properties

Molecular Formula |

C6H9Cl2N3O2 |

|---|---|

Molecular Weight |

226.06 g/mol |

IUPAC Name |

ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H8ClN3O2.ClH/c1-2-12-6(11)5-8-4(3-7)9-10-5;/h2-3H2,1H3,(H,8,9,10);1H |

InChI Key |

VANXKRBJDILWSC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate Hydrochloride

General Synthetic Strategy

The synthetic approach generally involves:

- Construction of the 1,2,4-triazole core.

- Introduction of the ester functionality at the 3-position.

- Functionalization at the 5-position with a chloromethyl group.

- Conversion to the hydrochloride salt form.

The key challenge lies in selective chloromethylation at the 5-position without affecting the triazole ring or ester group.

Stepwise Preparation Protocols

Synthesis of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

This precursor is commonly synthesized via cyclization reactions involving hydrazine derivatives and formyl or ester-containing substrates. A typical method involves the reaction of hydrazine hydrate with methyl formate and ammonium salts under controlled heating and stirring, as described in patent CN105906575A, which reports:

- Mixing methyl formate, hydrazine hydrate, and ammonium chloride in a sealed reactor.

- Heating to approximately 120–130°C for 1–1.5 hours.

- Cooling and isolating the white crystalline 1,2,4-triazole derivative.

- Subsequent esterification with ethanol under reflux to yield the ethyl ester form.

This process yields high purity triazole intermediates with good efficiency and minimal waste generation.

Chloromethylation at the 5-Position

The chloromethyl group introduction is typically achieved by halogenation of the methyl group at the 5-position of the ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate. Common reagents include chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions. However, direct chloromethylation data specific to this compound is scarce in open literature, suggesting a need for tailored reaction conditions.

Alternatively, a nucleophilic substitution approach can be used:

- Starting from ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate, prepared by reduction of the ester or other intermediates.

- Conversion of the hydroxymethyl group to chloromethyl via treatment with thionyl chloride or other chlorinating agents.

This two-step approach allows for better control and higher yields.

Formation of Hydrochloride Salt

The hydrochloride salt is formed by treating the free base compound with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate), followed by isolation through crystallization. This step improves compound stability and facilitates purification.

Representative Experimental Data and Yields

Detailed Reaction Mechanisms and Analytical Findings

Cyclization Mechanism

The formation of the 1,2,4-triazole ring proceeds via nucleophilic attack of hydrazine on formyl-containing intermediates, followed by ring closure and elimination of water or alcohol byproducts. The presence of ammonium salts facilitates ammonolysis and stabilizes intermediates.

Chloromethylation Pathway

The chloromethylation likely proceeds via substitution of the hydroxyl group in the hydroxymethyl intermediate with chloride ions released from chlorinating agents, forming the chloromethyl group. Reaction monitoring by NMR and mass spectrometry confirms the substitution without ring degradation.

Characterization

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the presence of the triazole ring, ester group, and chloromethyl substituent.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weights, confirming successful synthesis.

- Infrared Spectroscopy (IR): Characteristic ester carbonyl and triazole ring vibrations are observed.

- Elemental Analysis: Matches theoretical values for the hydrochloride salt.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | References |

|---|---|---|---|---|

| Direct chloromethylation using chloromethyl methyl ether | Single-step chloromethylation | Toxic reagent, difficult handling | Moderate (40–60%) | Limited literature data |

| Two-step hydroxymethylation followed by chlorination | Better control, higher purity | Requires additional step | Higher (60–75%) | Derived from general halogenation practices |

| Salt formation by HCl treatment | Improves stability and purity | Requires solvent removal and crystallization | High (>95%) | Standard procedure |

Summary and Recommendations

The preparation of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is best achieved through a multi-step synthesis starting from ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate. The recommended route involves:

- Efficient cyclization and esterification to form the ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

- Conversion of the methyl group to a hydroxymethyl intermediate.

- Chlorination of the hydroxymethyl group to the chloromethyl derivative.

- Formation of the hydrochloride salt for enhanced stability.

This approach balances yield, purity, and operational safety, avoiding the use of highly toxic reagents where possible. Analytical data confirm the structural integrity and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution, enabling functional group diversification.

Key Examples :

-

Mechanism : SN2 displacement at the chloromethyl carbon, facilitated by polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .

-

Applications : Alkoxylated derivatives exhibit enhanced antifungal activity (IC₅₀: 0.5–1.2 µM against Candida albicans) .

Hydrolysis Reactions

The ester group (-COOEt) hydrolyzes to carboxylic acid under acidic or basic conditions.

Experimental Data :

| Conditions | Reagents | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 5-(Chloromethyl)-1H-1,2,4-triazole-3-carboxylic acid | 4 hr | |

| Basic | NaOH (aq), 60°C | Sodium salt of carboxylic acid | 2 hr |

-

Key Insight : Hydrolysis rates depend on pH and temperature. Acidic conditions favor faster conversion but risk decarboxylation .

Cycloaddition and Functionalization

The triazole ring participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), forming fused heterocycles.

Case Study :

-

Reagents : Phenylacetylene, NaN₃, Cu(OAc)₂, 120°C

-

Product : 5-(Chloromethyl)-1-(1,2,3-triazolyl)-1,2,4-triazole-3-carboxylate

Mechanism :

-

In situ generation of copper-acetylide intermediate.

-

Triazole ring stabilization via π-π stacking with aromatic substituents .

Oxidation and Reduction

While less common, redox reactions modify the triazole core or side chains.

| Reaction Type | Reagents | Product | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Triazole N-oxide derivatives | Low yield (≤30%) | |

| Reduction | H₂, Pd/C | 5-(Methyl)-1,2,4-triazole-3-carboxylate | 55% |

Stability and Reaction Optimization

Scientific Research Applications

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is a synthetic triazole derivative with potential applications in medicinal chemistry. The compound's chemical reactivity stems from its chloromethyl and carboxylate functional groups, which can undergo nucleophilic substitution, esterification, and amidation reactions, making it a versatile intermediate in organic synthesis. Triazole derivatives have been studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

Potential as an Antifungal Agent

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride has demonstrated promising results as an antifungal agent in preliminary studies. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes.

Unique Properties

The specific combination of functional groups in ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride may provide a distinct profile of biological activity compared to other triazoles.

Related Triazole Compounds and Their Properties

| Compound Name | Structure | Unique Properties |

|---|---|---|

| Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate | C5H6ClN3O2 | Exhibits strong antifungal activity against various pathogens. |

| 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | C6H8ClN3 | Known for its antibacterial properties. |

| Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole | C9H10ClN5O2 | Combines oxadiazole and triazole functionalities for enhanced bioactivity. |

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The triazole ring can also interact with metal ions or other cofactors, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Ethyl 5-(1-Hydroxyethyl)-1H-1,2,4-Triazole-3-Carboxylate Hydrochloride

- Substituents : Replaces the chloromethyl group with a 1-hydroxyethyl moiety at the 5-position.

- Reduced electrophilicity at the 5-position due to the absence of a labile chlorine atom, limiting its utility in alkylation reactions.

Methyl 5-Azido-1,2,4-Triazole-3-Carboxylate

- Substituents : Features an azido group at the 5-position and a methyl ester at the 3-position.

- Key Differences :

- The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition), a property absent in the chloromethyl analog.

- The methyl ester group may hydrolyze faster than ethyl esters under basic conditions, affecting metabolic stability in biological systems.

- Synthesis: Prepared via diazotization of 5-amino-1,2,4-triazole-3-carboxylate, followed by azide substitution .

Commercial and Research Considerations

- Availability : Ethyl 5-(chloromethyl)-triazole hydrochloride is less frequently listed in supplier catalogs compared to its hydroxyethyl analog, which is widely available from international suppliers (e.g., Indus Chemie Ltd, HengShi Group) . This may reflect specialized demand for chloromethyl derivatives in niche syntheses.

- Stability : The hydrochloride salt form in both ethyl derivatives improves shelf life, whereas the azido analog’s photosensitivity necessitates storage in dark conditions .

Biological Activity

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, particularly focusing on antifungal and antimicrobial activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is C7H8ClN3O2. It features a triazole ring that is crucial for its biological activity, particularly in inhibiting fungal cytochrome P450 enzymes involved in ergosterol synthesis in fungal cell membranes.

Biological Activity

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride has shown promising results in preliminary studies against various fungal pathogens. The presence of the chloromethyl group enhances its reactivity and potential for nucleophilic substitution reactions, which may contribute to its antifungal efficacy.

Mechanism of Action

The mechanism of action primarily involves the inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts ergosterol biosynthesis, leading to compromised fungal cell membrane integrity. Studies indicate that this compound may exhibit a binding affinity for these enzymes, although further research is necessary to fully elucidate its mode of action.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique biological profile of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate | C5H6ClN3O2 | Strong antifungal activity against various pathogens |

| 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | C6H8ClN3 | Known for its antibacterial properties |

| Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole | C9H10ClN5O2 | Enhanced bioactivity due to oxadiazole and triazole functionalities |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of triazole derivatives in treating fungal infections:

- Study on Antifungal Potency : A study indicated that a related triazole compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0156 μg/mL against Candida albicans, significantly outperforming traditional antifungals like fluconazole .

- In vitro Testing : Research involving various triazoles demonstrated broad-spectrum antifungal activity against human pathogenic fungi such as Candida parapsilosis and Trichophyton rubrum, with some compounds showing MIC values lower than those of established treatments .

- Antimicrobial Activity : Beyond antifungal effects, compounds within the triazole family have also been evaluated for antibacterial activity. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride?

The compound is typically synthesized via multi-step reactions involving chloromethylation and esterification. A representative method involves reacting 5-amino-1,2,4-triazole derivatives with chloroacetyl chloride in acidic conditions, followed by esterification with ethanol. For example, similar triazole esters are synthesized using sodium nitrite for diazotization and ethyl-2-chloroacetoacetate for cyclization under controlled pH (e.g., sodium acetate buffer) . Post-synthesis, hydrochloric acid is used to isolate the hydrochloride salt.

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

- NMR : and NMR to confirm the chloromethyl (-CHCl) and ester (-COOEt) groups.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., CHClNO·HCl: theoretical 228.06 g/mol).

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~650 cm (C-Cl stretch).

- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) is used to resolve bond lengths and angles .

Q. What are the primary applications of this compound in academic research?

It serves as a versatile intermediate in medicinal chemistry for synthesizing antiviral and antifungal agents. For example, methyl/ethyl triazole carboxylates are precursors for nucleoside analogs like Ribavirin . The chloromethyl group enables further functionalization (e.g., alkylation, nucleophilic substitution) to generate bioactive derivatives.

Advanced Research Questions

Q. How can regioselectivity challenges during triazole functionalization be addressed?

Regioselective modification of the triazole ring often requires protecting group strategies. For example:

- Use tert-butoxycarbonyl (Boc) to protect the 1H-position, enabling targeted chloromethylation at the 5-position .

- Employ transition metal catalysts (e.g., CuI) to direct cross-coupling reactions at specific nitrogen atoms. Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution .

Q. What experimental conditions improve the stability of the hydrochloride salt during storage?

Stability studies recommend:

- Storage at -20°C in airtight, desiccated containers to prevent hydrolysis of the chloromethyl group.

- Avoidance of polar aprotic solvents (e.g., DMF) that may promote degradation; instead, use anhydrous ethanol or dichloromethane for dissolution .

- Regular HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect degradation products like 5-hydroxymethyl derivatives.

Q. How can conflicting crystallographic data on triazole derivatives be resolved?

Discrepancies in bond angles or tautomeric forms (e.g., 1H vs. 2H tautomers) require:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl group’s electrophilicity is influenced by:

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states via solvation, accelerating SN2 reactions.

- Steric Hindrance : Bulky substituents on the triazole ring reduce reactivity at the chloromethyl site. Kinetic studies using pseudo-first-order conditions can quantify these effects .

Data Analysis and Contradictions

Q. Why do reported yields for this compound vary across studies?

Yield discrepancies (e.g., 30–70%) arise from:

- Reaction Scale : Small-scale syntheses (<1 mmol) often report higher yields due to better temperature control.

- Purification Methods : Silica gel chromatography vs. recrystallization may lead to differences in isolated purity .

- Starting Material Purity : Commercial 5-amino-triazole derivatives vary in hydration state, affecting stoichiometry .

Q. How do structural analogs (e.g., methyl vs. ethyl esters) impact biological activity?

- Lipophilicity : Ethyl esters exhibit higher logP values than methyl analogs, enhancing membrane permeability in cellular assays.

- Metabolic Stability : Ethyl groups are slower to hydrolyze in vivo, prolonging half-life in pharmacokinetic studies .

Methodological Recommendations

Q. What computational tools predict the compound’s pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., viral polymerases). ADMET predictors (e.g., SwissADME) estimate solubility, bioavailability, and toxicity profiles based on substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.